molecular formula C20H32O4 B3152237 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid CAS No. 73151-67-4

5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid

Cat. No.: B3152237
CAS No.: 73151-67-4
M. Wt: 336.5 g/mol
InChI Key: VNYSSYRCGWBHLG-UHFFFAOYSA-N
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Description

5,12-Dihydroxy-6,8,10,14-eicosatetraenoic acid is classified as a member of the Leukotrienes . Leukotrienes are eicosanoids containing a hydroxyl group attached to the aliphatic chain of an arachidonic acid .


Molecular Structure Analysis

The molecular formula of 5,12-Dihydroxy-6,8,10,14-eicosatetraenoic acid is C20H32O4 . It has an average mass of 336.466 Da and a monoisotopic mass of 336.230072 Da .


Physical and Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 536.4±50.0 °C at 760 mmHg, and a flash point of 292.3±26.6 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 14 freely rotating bonds . The polar surface area is 78 Å2 .

Scientific Research Applications

Marine Algae and Icosanoids

5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid and related compounds have been isolated from marine algae, specifically from Farlowia mollis. These compounds exhibit significant biological activities, including modulation of superoxide anion generation in human neutrophils, inhibition of lipoxygenase products in human neutrophils, and influence on the functioning of the dog kidney Na+/K+ ATPase (Solem, Jiang, & Gerwick, 1989).

Neutrophil Chemotactic Activity

This compound, known as leukotriene B, is involved in human neutrophil chemotactic responses. This compound demonstrates potency similar to C5a, a component of the complement system, and exhibits specific structural requirements for its biological activity, such as conjugated double bonds and free hydroxyl-groups (Goetzl & Pickett, 1981).

Arachidonic Acid Metabolism

Studies on arachidonic acid metabolism reveal the transformation of various compounds, including this compound, into novel metabolites with significant biological functions. These transformations are mediated by enzymatic processes and involve complex biochemical pathways (Pace-Asciak, 1984).

Role in Inflammation and Injury

In the context of inflammation and injury, such as in burn patients, levels of this compound and related leukotrienes have been observed in plasma and blister fluid. This suggests a role in local inflammatory reactions and potential involvement in the healing process or response to injury (Dobke, Hayes, & Baxter, 1987).

Properties

IUPAC Name

5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYSSYRCGWBHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860923
Record name 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73151-67-4
Record name 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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